molecular formula C19H13ClFN3OS B2869608 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide CAS No. 897457-95-3

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B2869608
CAS No.: 897457-95-3
M. Wt: 385.84
InChI Key: QSZJMXXRLSIFRY-UHFFFAOYSA-N
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Description

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits significant antimicrobial activity against a range of bacterial and fungal strains.

    Medicine: It has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

Target of Action

The primary target of this compound is the Constitutive Androstane Receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and other xenobiotic responses .

Mode of Action

The compound acts as an agonist for the CAR . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the CAR, activating it . This activation leads to the translocation of CAR to the nucleus and the subsequent expression of the CYP2B6 gene .

Biochemical Pathways

The activation of CAR leads to the expression of the CYP2B6 gene . The CYP2B6 enzyme, encoded by this gene, is part of the cytochrome P450 superfamily of enzymes. These enzymes catalyze many reactions involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Result of Action

The activation of CAR and the subsequent expression of the CYP2B6 gene can have various molecular and cellular effects. For instance, it can lead to the metabolism of certain drugs, affecting their efficacy and toxicity . .

Preparation Methods

The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-bromoacetophenone to yield the imidazo[2,1-b]thiazole core. The final step involves the acylation of the imidazo[2,1-b]thiazole with 2-fluoroaniline under appropriate conditions .

Chemical Reactions Analysis

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Compared to other imidazo[2,1-b]thiazole derivatives, 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide stands out due to its unique combination of a chlorophenyl and fluorophenyl moiety. This structural feature enhances its biological activity and selectivity. Similar compounds include:

Properties

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3OS/c20-13-7-5-12(6-8-13)17-10-24-14(11-26-19(24)23-17)9-18(25)22-16-4-2-1-3-15(16)21/h1-8,10-11H,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZJMXXRLSIFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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